5-Bromo-2-methyl-1H-quinazolin-4-one belongs to the quinazolinone family, which are bicyclic compounds containing a benzene ring fused to a pyrimidine ring. This compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. Quinazolinones have been extensively studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
The synthesis of 5-bromo-2-methyl-1H-quinazolin-4-one can be achieved through several methods. One effective approach involves the acylation of 6-bromoanthranilic acid with various acid chlorides to form an amide, followed by dehydration with acetic anhydride to yield the corresponding benzoxazinone. The final step involves the condensation of this intermediate with an appropriate amine, leading to the formation of 5-bromo-2-methyl-1H-quinazolin-4-one through intramolecular dehydrative cyclization .
This method has been optimized using microwave irradiation techniques to enhance yields and reduce reaction times .
The molecular structure of 5-bromo-2-methyl-1H-quinazolin-4-one can be described as follows:
The compound features a quinazolinone core with a bromine atom at the 5-position and a methyl group at the 2-position. Structural analysis using techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography reveals distinct peaks corresponding to the aromatic protons and the carbonyl group in the quinazolinone structure .
5-Bromo-2-methyl-1H-quinazolin-4-one participates in various chemical reactions typical for quinazolinones:
These reactions are crucial for synthesizing derivatives with enhanced pharmacological properties .
The mechanism of action for compounds like 5-bromo-2-methyl-1H-quinazolin-4-one often involves interaction with specific biological targets:
Research indicates that derivatives of this compound exhibit significant inhibitory effects on various enzymes, contributing to their therapeutic potential against diseases such as cancer and inflammation .
The physical properties of 5-bromo-2-methyl-1H-quinazolin-4-one include:
Chemical properties include:
Spectroscopic data reveal characteristic absorption bands in infrared spectroscopy corresponding to C=O stretching (around 1700 cm) and N-H bending .
5-Bromo-2-methyl-1H-quinazolin-4-one has diverse applications in scientific research:
The quinazolin-4-one core represents a privileged scaffold in medicinal chemistry due to its remarkable structural versatility and capacity for diverse molecular interactions. This bicyclic framework—comprising a fused benzene ring and pyrimidin-4(3H)-one—provides three key modification sites (positions 2, 3, and 6/7/8) that enable precise pharmacological tuning. The planar heteroaromatic system facilitates π-π stacking interactions with biological targets, while the carbonyl and imine functionalities serve as hydrogen bond acceptors, crucial for target binding affinity. The significance of this scaffold is evidenced by its presence in FDA-approved drugs like the antifungal agent fluconazole and EGFR inhibitors such as erlotinib [9].
5-Bromo-2-methyl-1H-quinazolin-4-one exemplifies strategic functionalization of this core. The methyl group at C-2 introduces steric and electronic effects that influence ring tautomerism and conformation, while the bromine atom at C-5 provides a heavy halogen capable of halogen bonding and serving as a synthetic handle for further derivatization. This specific substitution pattern enhances the molecule's potential as a building block for kinase inhibitors, neurotransmitter modulators, and antimicrobial agents. Crystallographic studies of related quinazolinones reveal that the carbonyl oxygen and N1 atom frequently form key hydrogen bonds with protein residues in binding pockets, while the bromine atom can occupy hydrophobic subpockets [8] [9].
Table 1: Therapeutic Applications of Quinazolin-4-one Derivatives
Biological Target | Therapeutic Application | Structural Features | Example Compound |
---|---|---|---|
Acetylcholinesterase (AChE) | Alzheimer's disease | 2,6-Disubstitution with aromatic groups | MR2938 (IC₅₀ = 0.57 μM) [3] |
EGFR Kinase | Non-small cell lung cancer | 4-Anilino substitution with Michael acceptor | Afatinib (FDA-approved) [9] |
mGlu7 Receptor | Schizophrenia | 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl) | ALX-171 (IC₅₀ = 6.14 μM) [8] |
Fungal SDH | Agricultural fungicides | Pyrazole-carbamide at C-3 position | 6a16 (EC₅₀ = 9.06 mg/L) [4] |
Halogenation, particularly bromination, strategically enhances the bioactivity profile of quinazolin-4-ones through multiple mechanisms. The 5-bromo substituent in 5-bromo-2-methyl-1H-quinazolin-4-one serves three primary functions: (1) acting as a lipophilic pharmacophore that enhances membrane permeability, (2) participating in halogen bonding with carbonyl groups or electron-rich residues (C=O, -OH) in target proteins, and (3) providing a synthetic handle for further derivatization via cross-coupling reactions. In antifungal quinazolinones, bromination at position 6 or 7 significantly enhanced activity against Rhizoctonia solani, with EC₅₀ values improving by 3-5 fold compared to non-halogenated analogs [4]. Positional effects are pronounced, with 6-bromo derivatives consistently outperforming 7-bromo isomers in both enzyme inhibition and cellular assays.
The 2-methyl group contributes critically to bioactivity optimization through steric and electronic effects. Methylation at N-3 creates a quaternary center that influences ring conformation and tautomeric equilibrium. In mGlu7 negative allosteric modulators, 2-methyl-3-substituted quinazolinones exhibited superior receptor binding compared to 2-phenyl analogs, suggesting steric constraints in the allosteric pocket [8]. For kinase inhibitors, the compact methyl group allows deeper penetration into the hydrophobic back pocket of EGFR compared to bulkier substituents. The electron-donating nature of methyl also modulates the electronic density of the N3-C4 carbonyl system, potentially enhancing hydrogen-bond accepting capacity. Molecular modeling of EGFR inhibitors demonstrates that 2-methylquinazolinones maintain the crucial hinge-region hydrogen bonds with Met793 while improving hydrophobic contacts with Leu718 and Val726 [9].
Table 2: Impact of Substituent Position and Identity on Quinazolin-4-one Bioactivity
Position | Substituent | Biological Activity | Potency Enhancement | Mechanistic Basis |
---|---|---|---|---|
C-2 | Methyl | mGlu7 NAM | 3-fold vs. H [8] | Optimal steric fit in allosteric pocket |
C-5 | Bromo | Kinase inhibition | 2-4 fold vs. H [9] | Halogen bonding with gatekeeper residue |
C-6 | Bromo | Antifungal (SDH inhibition) | EC₅₀ 9.06 mg/L [4] | Enhanced hydrophobic interactions |
C-6 | Dichloro | Antifungal | EC₅₀ 12.29 mg/L [4] | Increased lipophilicity and membrane penetration |
C-8 | Methoxy | AChE inhibition | IC₅₀ < 10 μM [3] | Electronic effects on carbonyl basicity |
The medicinal exploration of quinazolin-4-ones traces back to the mid-20th century with the isolation of natural products like febrifugine, but strategic bromination studies gained momentum in the 1980s-1990s as synthetic methodologies advanced. Early work focused on 6-bromo-2-methyl derivatives (CAS 5426-59-5) as key intermediates for antitumor agents, with researchers recognizing bromine's dual role as a bioactivity enhancer and versatile synthetic handle [10]. The 2000s witnessed significant breakthroughs with the development of brominated quinazolinone EGFR inhibitors to address resistance mutations in non-small cell lung cancer. Second-generation inhibitors like afatinib incorporated Michael acceptors at C-6 rather than bromine, but brominated precursors remained essential in structure-activity relationship studies to map hydrophobic regions of the ATP binding pocket [9].
The past decade has seen sophisticated applications of 5-bromo-2-methyl-1H-quinazolin-4-one in three key areas: (1) As a molecular scaffold for CNS drug discovery, particularly for mGlu7 receptor modulators targeting schizophrenia, where bromine's halogen bonding capabilities enable precise interactions with allosteric sites [8]. (2) As a building block for multifunctional Alzheimer's therapeutics, where brominated derivatives serve as acetylcholinesterase inhibitors with anti-inflammatory properties [3]. (3) As a core structure for agricultural fungicides, with halogenation proven critical for antifungal activity against rice sheath blight pathogen Rhizoctonia solani [4]. Synthetic innovations during this period include improved cyclization methods using formamidine acetate in ethylene glycol monomethyl ether, and efficient Suzuki-Miyaura coupling protocols that leverage the C5-bromine for diversification [4] [8].
Table 3: Evolution of Brominated Quinazolin-4-one Synthesis and Applications
Time Period | Synthetic Advancements | Therapeutic Focus | Key Derivatives |
---|---|---|---|
1980s-1990s | Classical cyclization methods | Antitumor agents | 6-Bromo-2-methyl derivatives [10] |
Early 2000s | Pd-catalyzed functionalization | Kinase inhibitors | 4-Anilino-6-bromoquinazolines [9] |
2010-2015 | Iodine-mediated cyclization | AChE inhibitors | 5-Bromo-8-methoxy derivatives [3] |
2015-Present | Buchwald-Hartwig amination | mGlu7 NAMs & pan-HER inhibitors | N-(3-Bromo-1H-indol-5-yl)quinazolin-4-amines [6] [8] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0